REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:7]=1.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.C(OC)(C)(C)C>C(Cl)Cl.CC1(C)N([O])C(C)(C)CCC1>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:7]=1 |f:1.2.3,^1:40|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2N(C1)N=C(N2)CO
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
112 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
ADDITION
|
Details
|
The concentrated mother liquor was introduced into a silica gel column
|
Type
|
WASH
|
Details
|
eluted with 2% MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=2N(C1)N=C(N2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |